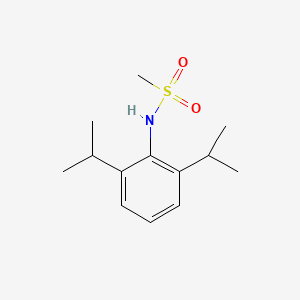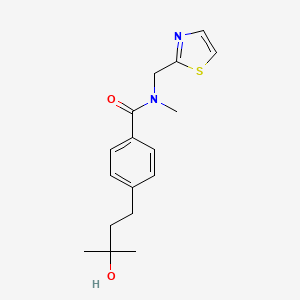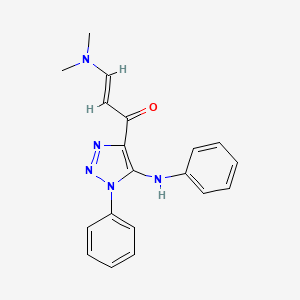![molecular formula C21H13IN4O3 B5381825 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381825.png)
6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is a quinazolinone derivative that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in various research fields.
Mécanisme D'action
The mechanism of action of 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity through the inhibition of certain enzymes involved in cancer cell growth and proliferation. Additionally, the fluorescence properties of this compound may be attributed to its ability to interact with certain proteins and nucleic acids, which could potentially be used for imaging applications.
Biochemical and Physiological Effects:
Studies have shown that 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has low toxicity and does not have any significant effects on normal cells. However, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. Additionally, the fluorescence properties of this compound may be used for imaging applications to study certain biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments is its unique chemical structure and potential for use in various research fields. Additionally, this compound has low toxicity and does not have any significant effects on normal cells. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in anti-cancer therapy. Furthermore, the fluorescence properties of this compound may be used for imaging applications to study certain biological processes, which could lead to the development of new imaging techniques. Overall, the unique chemical structure and potential applications of 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone make it an interesting compound for future scientific research.
Méthodes De Synthèse
The synthesis of 6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves the reaction of 6-iodo-2-nitrobenzaldehyde with 3-aminophenylacetylene and 3-pyridinylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, which results in the formation of the desired product. This synthesis method has been optimized to yield high purity and high yield of the desired compound.
Applications De Recherche Scientifique
6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. This compound has been shown to have anti-cancer activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications, due to its unique chemical structure and fluorescence properties.
Propriétés
IUPAC Name |
6-iodo-3-(3-nitrophenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13IN4O3/c22-15-7-8-19-18(11-15)21(27)25(16-4-1-5-17(12-16)26(28)29)20(24-19)9-6-14-3-2-10-23-13-14/h1-13H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKNWIPUPMUVEQ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}piperidin-2-one](/img/structure/B5381743.png)
![4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B5381744.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5381757.png)


![4-{3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5381790.png)
![5-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-N-methylpyrimidin-2-amine](/img/structure/B5381793.png)
![6-[(2-phenyl-1H-imidazol-1-yl)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5381801.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5381827.png)
![(4R)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-hydroxy-L-prolinamide](/img/structure/B5381828.png)

![2-methyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5381836.png)

![rel-(4aS,8aR)-1-(4-hydroxybutyl)-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5381853.png)